

A Guide to Using Amphocil® in Combination with Other Antifungals

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Compound of Interest

Compound Name: *Amphocil*

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Application Note

Introduction

Amphocil® (amphotericin B cholesteryl sulfate complex) is a polyene antifungal agent that disrupts fungal cell membrane integrity by binding to ergosterol, leading to the formation of pores and subsequent cell death.[1][2] While potent, its use can be limited by toxicity. Combination therapy, pairing **Amphocil** with other antifungal classes, presents a promising strategy to enhance efficacy, potentially reduce required dosages and associated toxicity, and combat resistance. This document provides an overview of common combinations, summarizes in vitro synergistic data, and offers a detailed protocol for assessing antifungal synergy using the checkerboard method.

The primary rationale for combining **Amphocil** with other antifungals lies in targeting different cellular pathways. For instance, azoles inhibit ergosterol synthesis, while echinocandins inhibit the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4] Attacking the fungus at multiple points can lead to synergistic or additive effects.

Mechanisms of Interaction

The interaction between **Amphocil** and other antifungals is largely dependent on their respective mechanisms of action.

- With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the enzyme lanosterol 14 α -demethylase, which is crucial for ergosterol biosynthesis.[4] This leads to a depletion of ergosterol in the fungal membrane. Theoretically, this could be antagonistic, as **Amphocil** requires ergosterol as its binding target.[5][6] However, some studies report synergistic or indifferent effects, possibly because the altered membrane composition resulting from azole action makes the cell more susceptible to damage from the lower amounts of **Amphocil** that do bind.[7]
- With Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): Echinocandins inhibit β -(1,3)-D-glucan synthase, disrupting cell wall integrity.[3] A compromised cell wall may allow **Amphocil** to access the fungal cell membrane more easily, leading to a synergistic effect.[3][8] This combination is often explored for treating infections caused by *Aspergillus* and *Candida* species.[3][9]

The interaction can be visualized through the following pathway diagram.

Simplified Mechanism of Antifungal Combinations.

Data Presentation: In Vitro Synergy Studies

The interaction between two antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each drug by dividing the Minimum Inhibitory Concentration (MIC) of the drug in combination by its MIC when used alone.[10][11] The FIC index (FICI) is the sum of the individual FICs.[12]

$$\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$$

Where:

- $\text{FIC A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
- $\text{FIC B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$

The interaction is typically interpreted as follows[12]:

- Synergy: $\text{FICI} \leq 0.5$
- Additive/Indifference: $0.5 < \text{FICI} \leq 4.0$

- Antagonism: FICI > 4.0

The following tables summarize results from various in vitro studies.

Table 1: **Amphocil** (Amphotericin B) in Combination with Echinocandins

Fungal Species	Combination Drug	Interaction Observed	FICI Range	Reference
Candida albicans	Anidulafungin	Synergy	0.082 - 0.387	[9]
Candida glabrata	Anidulafungin	Synergy	0.082 - 0.387	[9]
Candida spp.	Micafungin	Synergy/Indifference	Not specified	[13]
Aspergillus spp.	Caspofungin	Synergy to Additive	≤ 1.0	[8][14]
Fusarium spp.	Caspofungin	Synergy to Additive	≤ 1.0	[8][14]
Trichosporon asahii	Caspofungin	Synergy (89% of isolates)	Not specified	[15]

| Candida auris | Anidulafungin/Caspofungin | Synergy/Fungicidal | Not specified |[16] |

Table 2: **Amphocil** (Amphotericin B) in Combination with Other Antifungals

Fungal Species	Combination Drug	Interaction Observed	FICI Range	Reference
Candida tropicalis	Fluconazole	Synergy	0.06 - 0.5	[7]
Aspergillus spp.	Terbinafine	Additive to Synergy	Not specified	[17]
Candida spp.	Colistin	Synergy (75% of strains)	Not specified	[18][19]

| *Cryptococcus gattii* | Fluconazole | Varied (Synergy to Antagonism) | Not specified [\[\[5\]\[6\]](#) |

Note: The specific formulation of amphotericin B (e.g., deoxycholate, lipid complex) may vary between studies. Results should be interpreted with caution.

Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[\[20\]\[21\]](#)



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Workflow for the Checkerboard Synergy Assay.

Materials:

- **Amphocil** (powder)
- Combination antifungal drug (powder)
- Appropriate solvent (e.g., DMSO, water)
- Sterile 96-well flat-bottom microtiter plates
- Fungal isolate of interest
- Growth medium (e.g., RPMI 1640 with L-glutamine, buffered with MOPS)
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer or microplate reader
- 0.5 McFarland turbidity standard
- Multichannel pipette

Methodology:

- Preparation of Antifungal Stock Solutions:
 - Prepare stock solutions of **Amphocil** and the second antifungal agent at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent.
 - Further dilute these stocks in RPMI medium to create working stocks, typically at 4 times the highest final concentration to be tested.
- Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate until sufficient growth is observed.

- Harvest fungal cells and suspend them in sterile saline.
- Adjust the suspension's turbidity to match a 0.5 McFarland standard.
- Dilute this suspension in RPMI medium to achieve the final desired inoculum concentration (e.g., 0.5×10^3 to 2.5×10^3 CFU/mL).
- Plate Setup (Checkerboard Dilution):
 - Add 100 μ L of RPMI medium to all wells of a 96-well plate except for the first row and first column.
 - Drug A (**Amphocil**): Add 200 μ L of the working stock to the first well of each row (e.g., A1-H1). Perform a 2-fold serial dilution by transferring 100 μ L horizontally across the rows (e.g., from A1 to A2, A2 to A3, etc.). Discard the final 100 μ L from the last well in each row. After this step, each well contains 100 μ L.
 - Drug B (Combination Drug): Add 100 μ L of the working stock of Drug B to all wells in the first row (A1-A10). Perform a 2-fold serial dilution vertically down the columns by transferring 100 μ L (e.g., from A1 to B1, B1 to C1, etc.).
 - This method creates a gradient of Drug A concentrations horizontally and Drug B concentrations vertically. The final volume in each well will be 100 μ L before adding the inoculum.
 - Alternative Simplified Method: Prepare separate dilution series for each drug at 4X the final concentration. Add 50 μ L of the appropriate Drug A dilution and 50 μ L of the appropriate Drug B dilution to each well.[\[22\]](#)
- Inoculation and Incubation:
 - Add 100 μ L of the prepared fungal inoculum to each well, bringing the total volume to 200 μ L. This dilutes the drug concentrations to their final 1X testing concentration.
 - Include control wells: drug-free (inoculum only), media-only (sterility control), and single-drug controls.

- Seal the plate and incubate at 35°C for 24-48 hours, or as required by the specific fungal species.
- Determining MICs and Calculating FICI:
 - After incubation, determine the MIC for each drug alone and for every combination. The MIC is the lowest concentration that causes a significant reduction in growth (e.g., $\geq 50\%$ or $\geq 90\%$) compared to the positive control, determined either visually or by reading absorbance at a specific wavelength (e.g., 490 nm).[20]
 - Identify the MIC of **Amphocil** alone and the partner drug alone from the control rows/columns.
 - For each well showing growth inhibition, calculate the FICI using the formula provided above.
 - The reported FICI for the combination is typically the lowest FICI value calculated from all inhibitory wells.

Conclusion

Combining **Amphocil** with other antifungal agents, particularly echinocandins, demonstrates considerable synergistic potential against a range of clinically relevant fungi in vitro. This approach may offer a path to improved therapeutic outcomes. The checkerboard assay is a fundamental tool for researchers to quantify these interactions and identify promising combinations for further investigation in preclinical and clinical settings. However, in vitro results must be validated through in vivo studies, as the correlation is not always direct.[23]

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